(Z)-2-cyano-N-(2-ethoxyphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide

Description

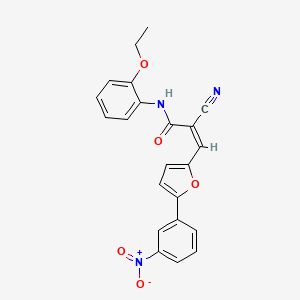

(Z)-2-cyano-N-(2-ethoxyphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide is a substituted acrylamide derivative characterized by a furan-2-yl moiety substituted with a 3-nitrophenyl group at position 5, an ethoxyphenyl group at the amide nitrogen, and a cyano group at the α-position of the acrylamide backbone (Fig. 1). The (Z)-stereochemistry at the double bond is critical for its molecular interactions, as seen in analogous compounds .

Properties

IUPAC Name |

(Z)-2-cyano-N-(2-ethoxyphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O5/c1-2-29-21-9-4-3-8-19(21)24-22(26)16(14-23)13-18-10-11-20(30-18)15-6-5-7-17(12-15)25(27)28/h3-13H,2H2,1H3,(H,24,26)/b16-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROJQMBQNWRHQQS-SSZFMOIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1NC(=O)/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-N-(2-ethoxyphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Nitro Group: The nitro group is introduced via nitration reactions, often using nitric acid or other nitrating agents.

Formation of the Acrylamide Moiety: The acrylamide group is formed through a condensation reaction involving a cyano group and an amide group.

Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct (Z)-configuration.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-cyano-N-(2-ethoxyphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-cyano-N-(2-ethoxyphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities and protein-ligand interactions.

Medicine

In medicine, the compound is explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-N-(2-ethoxyphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide involves its interaction with specific molecular targets. The cyano group and nitrophenyl moiety play crucial roles in binding to active sites of enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular oxidative states and signaling pathways.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The target compound shares structural motifs with several acrylamide derivatives, differing primarily in substituents on the phenyl, furan, and amide groups:

Key Observations :

Physicochemical Properties

- Solubility : The ethoxy group in the target compound likely enhances solubility in organic solvents compared to hydroxylated analogs like ACR-3 .

- Thermal Stability: Nitro and cyano groups contribute to thermal stability, as seen in polyimide precursors like 3-chloro-N-phenyl-phthalimide .

Computational and Experimental Characterization

- DFT Studies : Density functional theory (DFT) calculations validate the electronic effects of substituents in related acrylamides, correlating HOMO-LUMO gaps with reactivity .

- Spectroscopic Analysis : NMR and mass spectrometry are standard for confirming acrylamide structures, as demonstrated for compounds like RN1 and RN2 .

Biological Activity

(Z)-2-cyano-N-(2-ethoxyphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, mechanisms of action, and biological evaluations of this compound, highlighting its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by several functional groups, including a cyano group, an ethoxyphenyl moiety, and a nitrophenyl-substituted furan ring. Its molecular formula is with a molecular weight of approximately 403.4 g/mol. The structural complexity of this compound contributes to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 403.4 g/mol |

| IUPAC Name | This compound |

| InChI Key | WSWWAGVHMXLIPO-SSZFMOIBSA-N |

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Furan Ring : This can be achieved through cyclization reactions involving suitable precursors.

- Nitration : The introduction of the nitro group into the furan ring is performed using nitrating agents.

- Formation of the Cyano Group : This step involves reacting a precursor with a cyanating agent.

- Coupling Reaction : The final step is the coupling of the cyano and nitro-substituted furan with an ethoxyaniline derivative.

The biological activity of this compound may be attributed to its ability to interact with various molecular targets within biological systems. The cyano and nitro groups are expected to facilitate interactions through hydrogen bonding or other non-covalent interactions, influencing enzyme activity or receptor binding.

Biological Activity

Research indicates that this compound exhibits notable biological activities, including:

-

Anticancer Activity : Preliminary studies have shown that this compound possesses cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.

- Case Study : In vitro assays demonstrated that concentrations as low as 10 µM significantly reduced cell viability in breast cancer cell lines.

-

Antimicrobial Properties : The compound has exhibited antimicrobial activity against several bacterial strains, indicating its potential use in treating infections.

- Case Study : Tests against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 15 µg/mL.

-

Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing insights into its use for inflammatory diseases.

- Research Findings : In vivo models indicated reduced levels of pro-inflammatory cytokines upon treatment with this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.